

# Applications of TCO-PEG36-acid in Proteomics Research: Detailed Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TCO-PEG36-acid

Cat. No.: B15577327

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## Introduction

**TCO-PEG36-acid** is a versatile tool in the field of chemical biology and proteomics, enabling the precise and efficient labeling and enrichment of proteins for downstream analysis. This monofunctionalized polyethylene glycol (PEG) linker features a terminal trans-cyclooctene (TCO) group and a carboxylic acid. The TCO moiety participates in a highly rapid and specific bioorthogonal reaction with tetrazine-containing molecules, a cornerstone of modern "click chemistry." The carboxylic acid allows for the covalent attachment of the linker to primary amines on proteins, such as the side chain of lysine residues, through stable amide bond formation.

The long, hydrophilic PEG36 spacer enhances the solubility of the labeled protein and minimizes steric hindrance, facilitating subsequent interactions and detection. These properties make **TCO-PEG36-acid** an ideal reagent for a variety of proteomics applications, including activity-based protein profiling (ABPP), protein enrichment for mass spectrometry-based identification and quantification, and the development of targeted protein degraders like PROTACs.

This document provides detailed application notes and experimental protocols for the use of **TCO-PEG36-acid** in proteomics research.

## Principle of Application

The application of **TCO-PEG36-acid** in proteomics typically follows a two-step workflow:

- **Protein Modification:** The carboxylic acid of **TCO-PEG36-acid** is activated, commonly using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form an amine-reactive NHS ester. This activated linker is then reacted with the protein of interest, leading to the formation of stable amide bonds with primary amines on the protein surface.
- **Bioorthogonal Labeling:** The TCO-modified protein is then incubated with a molecule containing a tetrazine (Tz) moiety. This could be a fluorescent dye, a biotin affinity tag, or a payload for targeted delivery. The TCO and tetrazine groups rapidly and specifically react via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forming a stable covalent linkage.

This two-step approach allows for the modular and efficient labeling of proteins under biocompatible conditions.

## Key Applications in Proteomics

- **Activity-Based Protein Profiling (ABPP):** **TCO-PEG36-acid** can be conjugated to small molecule probes that target the active sites of specific enzyme families. Subsequent bioorthogonal labeling with a reporter tag (e.g., biotin) allows for the enrichment and identification of active enzymes in a complex proteome.
- **Quantitative Proteomics:** By incorporating stable isotopes into the tetrazine-containing reporter tags (e.g., isobaric tags like TMT), this workflow can be adapted for quantitative proteomics studies to compare protein expression or activity levels across different samples.
- **PROTAC Development:** **TCO-PEG36-acid** serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end can be attached to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.
- **Protein Enrichment and Pull-Down Assays:** Labeling proteins with **TCO-PEG36-acid** followed by reaction with a tetrazine-biotin conjugate enables the efficient capture and

enrichment of the target protein and its interacting partners using streptavidin-coated beads.

## Experimental Protocols

### Protocol 1: Covalent Labeling of a Protein with TCO-PEG36-acid via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of **TCO-PEG36-acid** to primary amines on a target protein.

Materials:

- **TCO-PEG36-acid**
- Protein of interest (in a suitable amine-free buffer, e.g., 0.1 M MES, pH 4.5-5.0)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting column

Procedure:

- Reagent Preparation:
  - Equilibrate **TCO-PEG36-acid**, EDC, and NHS to room temperature before opening.
  - Prepare a 10 mg/mL stock solution of **TCO-PEG36-acid** in anhydrous DMSO or DMF.
  - Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.

- Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
- Prepare the protein of interest at a concentration of 1-5 mg/mL in Activation Buffer.
- Activation of **TCO-PEG36-acid**:
  - In a microcentrifuge tube, add a 10- to 50-fold molar excess of **TCO-PEG36-acid** to the protein solution.
  - Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the **TCO-PEG36-acid**).
  - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to Protein:
  - Immediately after activation, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This can also be achieved by passing the activated linker solution through a desalting column equilibrated with Coupling Buffer to remove excess activation reagents.
  - Add the activated **TCO-PEG36-acid** solution to the protein solution (if not already combined).
  - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
  - Add Quenching Buffer to a final concentration of 20-50 mM.
  - Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
- Purification of the TCO-labeled Protein:
  - Remove excess, unreacted **TCO-PEG36-acid** and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

## Protocol 2: Bioorthogonal Labeling of a TCO-Modified Protein with a Tetrazine-Functionalized Tag

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-containing reporter molecule (e.g., Tetrazine-Biotin or Tetrazine-Fluorophore).

### Materials:

- TCO-labeled protein (from Protocol 1)
- Tetrazine-functionalized reporter (e.g., Tetrazine-Biotin)
- Reaction Buffer: PBS, pH 7.4

### Procedure:

- Prepare the TCO-labeled Protein:
  - Dissolve the purified TCO-labeled protein in Reaction Buffer to a final concentration of 1-5 mg/mL.
- Prepare the Tetrazine Reporter:
  - Dissolve the tetrazine-functionalized reporter in a compatible solvent (e.g., DMSO) to create a 1-10 mM stock solution.
- Bioorthogonal Reaction:
  - Add a 1.5- to 5-fold molar excess of the tetrazine reporter stock solution to the TCO-labeled protein solution.
  - Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction is typically very fast.
- Purification of the Final Conjugate:
  - Remove the excess, unreacted tetrazine reporter using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer.

## Data Presentation

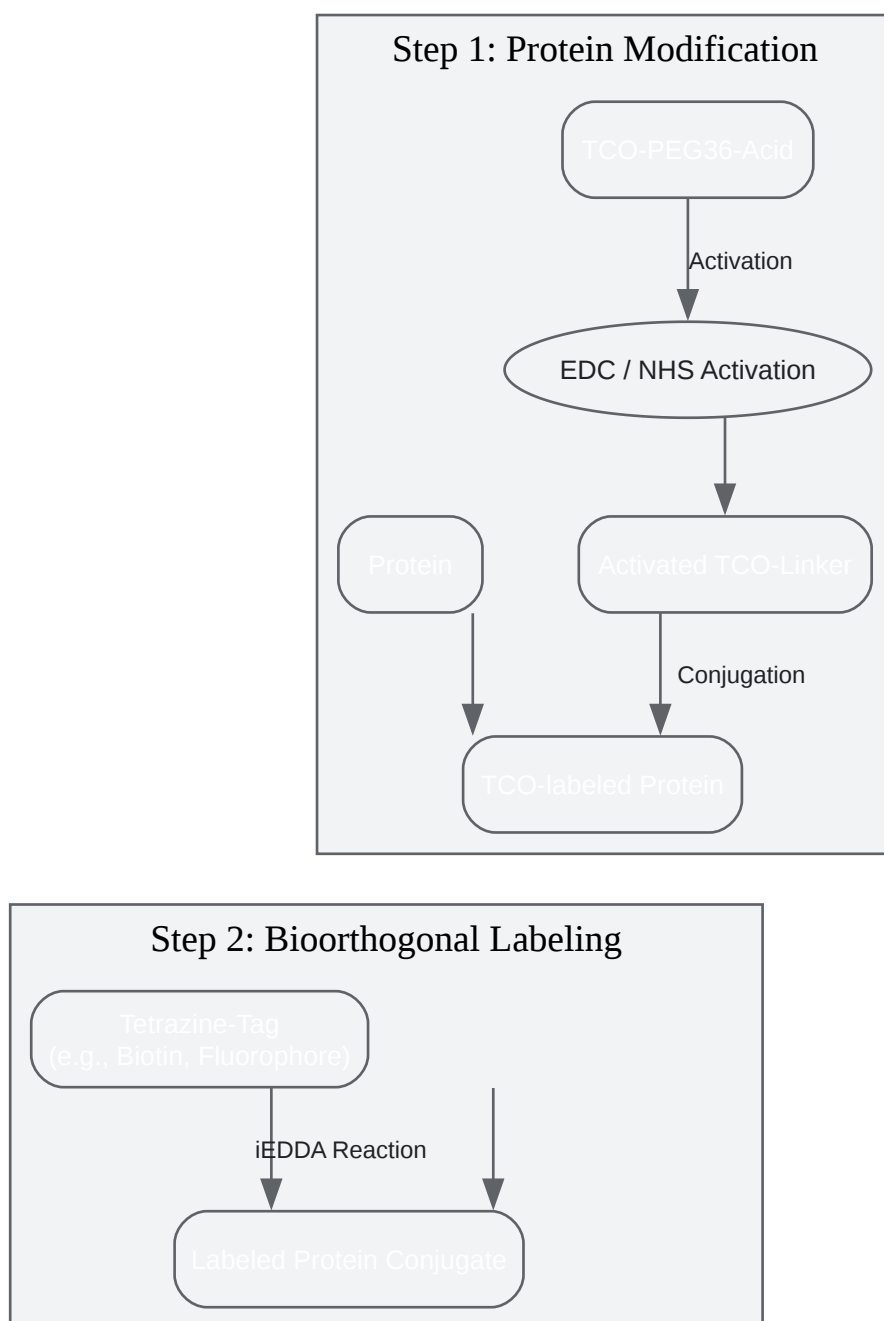
The following table presents representative quantitative data from an activity-based protein profiling experiment using a TCO-PEG-linked probe followed by enrichment and mass spectrometry analysis. In this hypothetical experiment, a cancer cell line was treated with a drug, and the changes in the activity of a specific class of enzymes were profiled.

Protein ID (UniProt)	Gene Name	Protein Name	Fold Change (Drug-treated / Control)	p-value
P07737	ACHE	Acetylcholinesterase	-2.5	0.001
P22797	BCHE	Cholinesterase	-1.8	0.015
Q9H2C2	CES1	Carboxylesterase 1	-3.2	<0.001
P22748	FAAH	Fatty-acid amide hydrolase 1	-1.2	0.045
O00743	LYPLA1	Acyl-protein thioesterase 1	1.1	0.350
P54760	PLA2G7	Platelet-activating factor acetylhydrolase	-1.5	0.022

Table 1: Quantitative analysis of enzyme activity changes upon drug treatment. This table shows a list of identified enzymes, their corresponding gene names and protein names, the fold change in their activity in response to drug treatment as determined by quantitative mass spectrometry, and the statistical significance of this change.

## Visualization of Workflows

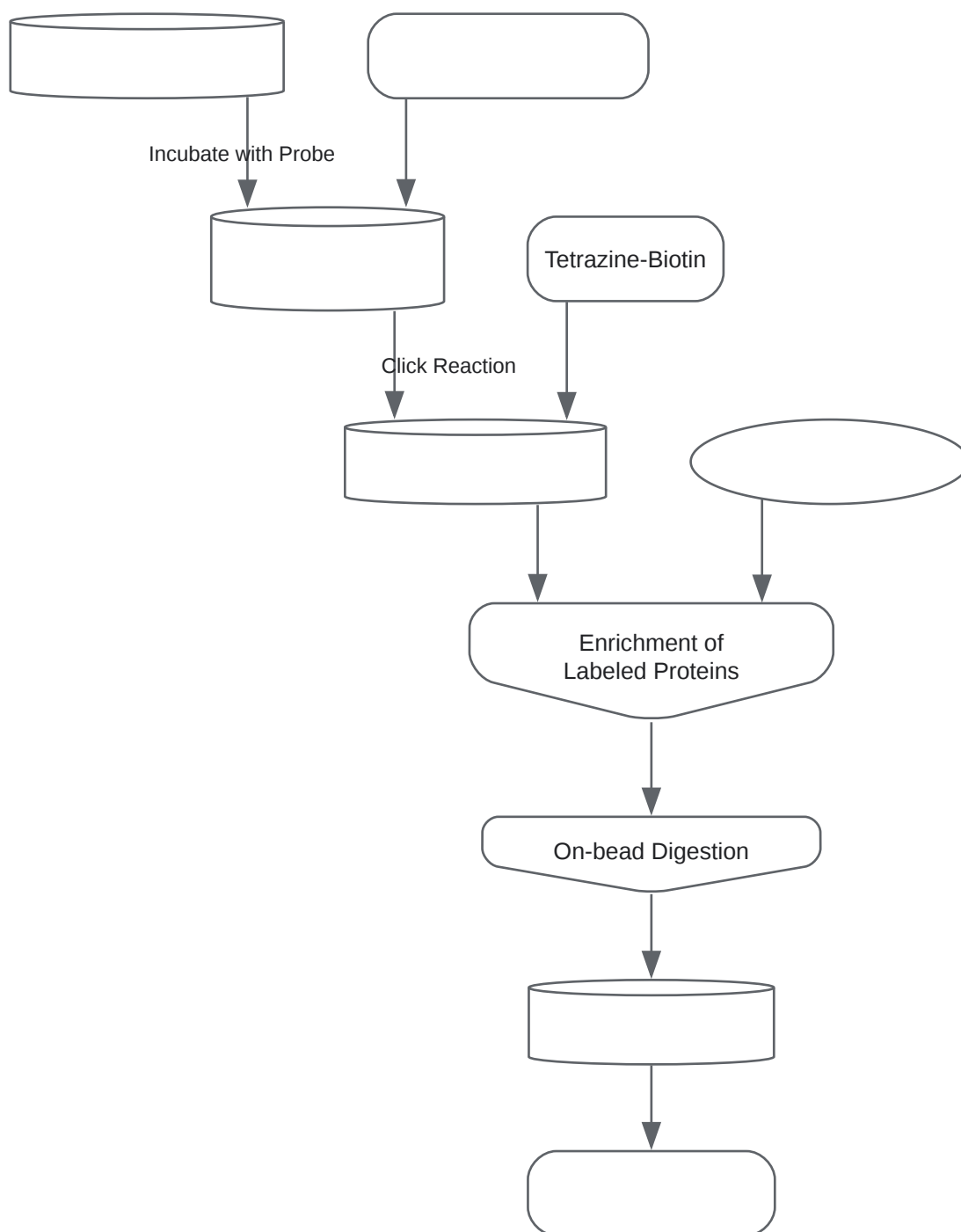
### Experimental Workflow for Protein Labeling



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Caption: Workflow for the two-step labeling of a protein using **TCO-PEG36-acid**.

## Activity-Based Protein Profiling (ABPP) Workflow



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)